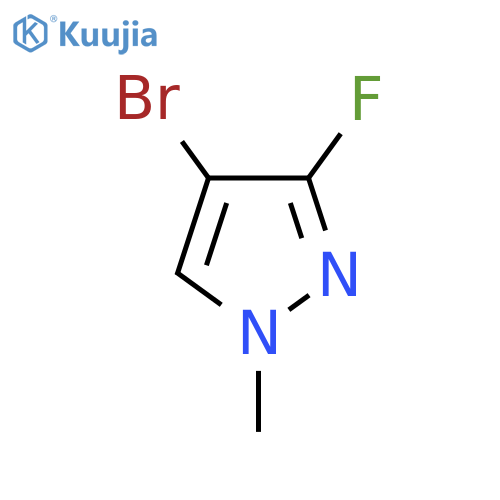

Cas no 1785074-93-2 (4-Bromo-3-fluoro-1-methyl-1H-pyrazole)

1785074-93-2 structure

商品名:4-Bromo-3-fluoro-1-methyl-1H-pyrazole

CAS番号:1785074-93-2

MF:C4H4BrFN2

メガワット:178.990363121033

MDL:MFCD28353674

CID:4614102

PubChem ID:84656718

4-Bromo-3-fluoro-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-fluoro-1-methyl-1H-pyrazole

- 4-bromo-3-fluoro-1-methylpyrazole

- P17318

- AKOS024058738

- SY047541

- DB-167363

- 1H-Pyrazole, 4-bromo-3-fluoro-1-methyl-

- SCHEMBL20689264

- EN300-7118517

- 1785074-93-2

- AS-53942

- CS-0058346

- MFCD28353674

-

- MDL: MFCD28353674

- インチ: 1S/C4H4BrFN2/c1-8-2-3(5)4(6)7-8/h2H,1H3

- InChIKey: ZZVJLGMTZXVPQV-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=NN(C)C=1)F

計算された属性

- せいみつぶんしりょう: 177.95419g/mol

- どういたいしつりょう: 177.95419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 90.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 17.8

4-Bromo-3-fluoro-1-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM332089-250mg |

4-Bromo-3-fluoro-1-methyl-1H-pyrazole |

1785074-93-2 | 95%+ | 250mg |

$1183 | 2021-08-18 | |

| eNovation Chemicals LLC | D587381-500MG |

4-bromo-3-fluoro-1-methyl-1H-pyrazole |

1785074-93-2 | 97% | 500mg |

$505 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1492-250MG |

4-bromo-3-fluoro-1-methyl-1H-pyrazole |

1785074-93-2 | 97% | 250MG |

¥ 3,333.00 | 2023-04-14 | |

| abcr | AB486818-100 mg |

4-Bromo-3-fluoro-1-methyl-1H-pyrazole; . |

1785074-93-2 | 100MG |

€441.20 | 2022-07-29 | ||

| abcr | AB486818-250 mg |

4-Bromo-3-fluoro-1-methyl-1H-pyrazole; . |

1785074-93-2 | 250MG |

€839.30 | 2022-07-29 | ||

| Chemenu | CM332089-250mg |

4-Bromo-3-fluoro-1-methyl-1H-pyrazole |

1785074-93-2 | 95%+ | 250mg |

$716 | 2023-02-02 | |

| Chemenu | CM332089-1g |

4-Bromo-3-fluoro-1-methyl-1H-pyrazole |

1785074-93-2 | 95%+ | 1g |

$1614 | 2023-02-02 | |

| 1PlusChem | 1P0026KL-100mg |

1H-Pyrazole, 4-bromo-3-fluoro-1-methyl- |

1785074-93-2 | 95% | 100mg |

$167.00 | 2025-02-19 | |

| abcr | AB486818-250mg |

4-Bromo-3-fluoro-1-methyl-1H-pyrazole; . |

1785074-93-2 | 250mg |

€481.90 | 2024-08-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1492-100mg |

4-bromo-3-fluoro-1-methyl-1H-pyrazole |

1785074-93-2 | 97% | 100mg |

¥957.0 | 2024-04-23 |

4-Bromo-3-fluoro-1-methyl-1H-pyrazole 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1785074-93-2 (4-Bromo-3-fluoro-1-methyl-1H-pyrazole) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 857369-11-0(2-Oxoethanethioamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1785074-93-2)4-Bromo-3-fluoro-1-methyl-1H-pyrazole

清らかである:99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g

価格 ($):203.0/339.0/513.0/1572.0